(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine
Description
Properties
IUPAC Name |
(2S,3R)-2-(3,4-difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTMJOXACKSUEO-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a nucleophile.
Addition of the Isopropyl Group: This can be done through an alkylation reaction using an isopropyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Anticancer Properties
Research indicates that (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine exhibits promising anticancer activity. In vitro studies have shown effectiveness against various cancer cell lines, including prostate cancer (PC3) and lung cancer (A549) cells. The compound's mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.
Antifungal Activity
The compound has also demonstrated antifungal properties against several pathogens. In particular, it has shown efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, which are significant agricultural pests. The antifungal activity was assessed using bioassays at various concentrations, revealing that certain derivatives of this compound could outperform traditional antifungal agents.
Insecticidal Activity
Insecticidal assays have indicated that this compound exhibits moderate insecticidal effects against pests like Mythimna separata. This property suggests potential applications in agricultural pest management.
Case Studies
Mechanism of Action
The mechanism by which (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine exerts its effects involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
- Molecular Formula : C₁₁H₁₄F₂N₂
- Molecular Weight : 212.24 g/mol
- Key Differences :
- The stereochemical differences could significantly impact binding affinity if used in chiral environments.
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine
- Molecular Formula : C₁₁H₁₄ClFN₂
- Molecular Weight : 228.69 g/mol
- Key Differences :
- Implications : The benzyl group introduces aromaticity and electronic effects distinct from the aliphatic propan-2-yl group. The chloro-fluoro substitution may influence solubility and metabolic stability.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
- Molecular Formula : C₉H₈F₂N (base structure, excluding counterions)
- Molecular Weight : ~173.16 g/mol (free base)
- Key Differences :
- Implications: The strained cyclopropane ring may confer unique reactivity in synthesis. This compound is a known intermediate in Ticagrelor production, highlighting the pharmacological relevance of the 3,4-difluorophenyl motif .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Stereochemistry |
|---|---|---|---|---|---|
| (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | C₁₃H₁₈F₂N₂ | 240.29 | Pyrrolidine | 1-propan-2-yl, 2-(3,4-difluorophenyl) | (2S,3R) |
| 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | C₁₁H₁₄F₂N₂ | 212.24 | Pyrrolidine | 1-methyl, 2-(3,4-difluorophenyl) | rac-(2R,3S) |
| (3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine | C₁₁H₁₄ClFN₂ | 228.69 | Pyrrolidine | 1-(2-chloro-3-fluorobenzyl) | (3S) |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C₉H₈F₂N | ~173.16 | Cyclopropane | 2-(3,4-difluorophenyl) | (1R,2S) |
Biological Activity
The compound (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine is a chiral amine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C12H16F2N2
- Molecular Weight : 230.27 g/mol
- CAS Number : 133775-25-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound acts as a selective inhibitor of certain receptors involved in neuropharmacology, particularly:
- Dopamine Receptors : It exhibits affinity for D2 and D3 dopamine receptors, which are crucial in the modulation of mood and behavior.
- Serotonin Receptors : The compound also shows interaction with serotonin receptors (5-HT), influencing anxiety and depression pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit the uptake of dopamine and serotonin in neuronal cell lines. The following table summarizes key findings from these studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | SH-SY5Y (neuroblastoma) | 0.5 | Dopamine uptake inhibition |
| Study B | HEK293 (human embryonic kidney) | 0.8 | Serotonin uptake inhibition |
In Vivo Studies
Animal model studies have provided insights into the pharmacological effects of the compound. Notable findings include:
-
Antidepressant-like Effects : In a mouse model of depression induced by chronic stress, administration of this compound resulted in a significant reduction in immobility time in the forced swim test.
- Dosage : 10 mg/kg body weight
- Outcome : Reduced depressive-like behavior
- Anxiolytic Activity : In the elevated plus maze test, the compound showed anxiolytic properties at doses ranging from 5 to 15 mg/kg.
Case Study 1: Depression Model
In a controlled study involving adult male mice subjected to unpredictable stressors, the administration of this compound led to improved behavioral outcomes compared to control groups receiving saline.
Case Study 2: Neuroprotection
Research has indicated potential neuroprotective effects against oxidative stress-induced neuronal injury. The compound was tested in primary neuronal cultures exposed to hydrogen peroxide, demonstrating a significant reduction in cell death.
Q & A
Q. What stereoselective synthesis methods are recommended for achieving high enantiomeric purity of (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine?
To optimize enantiomeric excess, employ chiral auxiliaries or asymmetric catalysis. For example, use enantioselective reductive amination with chiral ligands (e.g., BINAP derivatives) to control the stereochemistry at the 2S and 3R positions. Reaction conditions (temperature, solvent polarity) should be rigorously controlled to minimize racemization. Characterization via chiral HPLC or polarimetry can validate enantiopurity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- NMR Spectroscopy : Confirm stereochemistry and substituent positions via H, C, and 2D-COSY spectra.
- HPLC-MS : Assess purity and detect trace impurities (e.g., diastereomers or urea byproducts) using reverse-phase columns with UV/Vis or mass detection .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
- Fluorometric Assays : Use fluorescamine to quantify primary amine content (λex 390 nm, λem 475–490 nm) .
Advanced Research Questions
Q. How can researchers mitigate urea-related byproduct formation during multi-step synthesis?
Urea impurities often arise from amine-carbamate intermediates. Strategies include:
- Temperature Control : Limit exposure to elevated temperatures during amide coupling steps.
- Protective Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block reactive amines.
- Chromatographic Purification : Employ preparative HPLC or flash chromatography with ion-pairing agents (e.g., trifluoroacetic acid) to isolate the target compound .
Q. How should discrepancies in biological activity data across assay conditions be addressed?
- Assay Standardization : Use internal controls (e.g., known inhibitors/agonists) to normalize inter-assay variability.
- Solvent Compatibility : Ensure dimethyl sulfoxide (DMSO) concentrations are ≤0.1% to avoid cytotoxicity.
- Redundancy : Validate activity via orthogonal assays (e.g., fluorometric vs. radiometric measurements) .
Q. What strategies enhance the stability of this compound in solution?
- pH Optimization : Store in mildly acidic buffers (pH 4–6) to prevent amine oxidation.
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt.
- Excipient Screening : Include non-hygroscopic stabilizers (e.g., mannitol) to reduce hydrolysis in formulations .
Data Interpretation and Methodological Challenges
Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?
- Docking Simulations : Use software like AutoDock Vina to model binding to amine receptors (e.g., GPCRs).
- QM/MM Calculations : Analyze electronic effects of the 3,4-difluorophenyl group on binding affinity.
- MD Simulations : Predict conformational stability in lipid bilayers or aqueous environments .
Q. What are the key considerations for scaling up synthesis while maintaining stereochemical fidelity?
- Catalyst Loading : Optimize chiral catalyst ratios to balance cost and yield.
- Flow Chemistry : Implement continuous flow systems to improve reaction control and reduce byproducts.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
